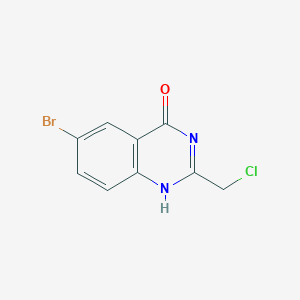

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Descripción

BenchChem offers high-quality 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Scalable Synthesis of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

The following technical guide details the synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a critical pharmacophore in the development of EGFR and VEGFR kinase inhibitors.

This guide prioritizes the Chloroacetonitrile/HCl One-Pot Method , identified as the most robust route for preserving the labile chloromethyl moiety while ensuring high regioselectivity.

Executive Summary

Target Molecule: 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one CAS Registry: 106674-39-7 (Generic for 2-chloromethyl analogs) Core Application: Intermediate for 4-anilinoquinazoline kinase inhibitors (e.g., Lapatinib, Gefitinib analogs). Critical Challenge: Preserving the alkyl chloride leaving group during cyclization. Standard methods involving high-temperature ammonia treatment (from benzoxazinone intermediates) often lead to nucleophilic displacement (aminolysis) or hydrolysis.

This guide presents a self-validating acid-catalyzed cyclocondensation protocol that circumvents these side reactions.

Retrosynthetic Analysis & Strategy

To design the optimal route, we disconnect the pyrimidine ring. The most logical disconnection occurs at the N3-C4 and N1-C2 bonds, revealing 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) as the stable precursor.

Strategic Selection

-

Route A (Recommended): Condensation of 5-bromoanthranilic acid with chloroacetonitrile in the presence of anhydrous HCl.

-

Route B (Alternative): Acylation of 5-bromoanthranilamide with chloroacetyl chloride .

-

Disadvantage: Requires pre-synthesis of the amide; chloroacetyl chloride is more moisture-sensitive.

-

Figure 1: Retrosynthetic logic prioritizing the nitrile-based cyclization to minimize side reactions.

Primary Protocol: Acid-Catalyzed Cyclocondensation

Reaction Mechanism

The reaction proceeds via a Pinner-like mechanism. The nitrile group of chloroacetonitrile is activated by HCl, facilitating nucleophilic attack by the aniline nitrogen. Subsequent intramolecular attack by the carboxylate oxygen (or hydroxyl) closes the ring, followed by dehydration.

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Materials & Reagents

| Reagent | Equiv.[7] | Role | Critical Quality Attribute |

| 2-Amino-5-bromobenzoic acid | 1.0 | Limiting Reagent | Dry, >98% purity |

| Chloroacetonitrile | 1.5 | Cyclization Partner | Distilled if yellow; lachrymator |

| 1,4-Dioxane | Solvent | Medium | Anhydrous; Peroxide-free |

| HCl (gas) | Excess | Catalyst | Generated in situ or from cylinder |

Step-by-Step Methodology

Phase 1: Activation and Addition

-

Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below solvent level), and a reflux condenser topped with a CaCl₂ drying tube.

-

Solvation: Charge the flask with 2-amino-5-bromobenzoic acid (10.8 g, 50 mmol) and anhydrous 1,4-dioxane (100 mL) . Stir at room temperature (RT) until a suspension forms.

-

Reagent Addition: Add chloroacetonitrile (4.75 mL, 75 mmol) dropwise via syringe.

-

Acid Saturation: Cool the mixture to 10–15°C using a water bath. Bubble dry HCl gas through the solution for 20–30 minutes.

-

Observation: The mixture will likely clarify initially as the amine salt forms, then precipitate may reappear.

-

Phase 2: Cyclization 5. Heating: Remove the gas inlet. Heat the reaction mixture to reflux (approx. 101°C) . 6. Monitoring: Maintain reflux for 4–6 hours . Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

- Endpoint: Disappearance of the anthranilic acid spot (R_f ~0.4) and appearance of a fluorescent spot (R_f ~0.6).

Phase 3: Workup and Purification 7. Quenching: Cool the reaction mixture to RT. Pour the contents slowly into ice-cold water (300 mL) with vigorous stirring. 8. Neutralization: Adjust pH to ~7–8 using saturated sodium bicarbonate (NaHCO₃) solution.

- Caution: CO₂ evolution will occur. Add slowly to prevent foaming.

- Isolation: Filter the resulting precipitate using a Buchner funnel.

- Washing: Wash the filter cake with:

- Cold water (3 x 50 mL) to remove salts.

- Cold ethanol (1 x 20 mL) to remove unreacted nitrile.

- Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

- Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/DMF (9:1) .

Expected Data[1][2]

-

Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: >270°C (dec).[3]

Characterization & Validation

Trustworthiness in synthesis requires confirming the structure, particularly the integrity of the chloromethyl group.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H NMR (DMSO-d₆) | δ 4.65 (s, 2H) | Confirms -CH₂Cl (Singlet). If doublet or shifted, check for hydrolysis. |

| ¹H NMR (DMSO-d₆) | δ 12.60 (br s, 1H) | Confirms NH of quinazolinone (Lactam form). |

| IR Spectroscopy | 1680 cm⁻¹ | Strong C=O stretch (Amide I). |

| IR Spectroscopy | 3100–3200 cm⁻¹ | Broad NH stretch. |

| Mass Spectrometry | m/z 272/274 | [M+H]⁺ showing characteristic Br (1:1) and Cl (3:1) isotope patterns. |

Troubleshooting & Optimization

Figure 3: Troubleshooting logic for common synthetic deviations.

Critical Controls

-

Moisture Control: The chloromethyl group is susceptible to hydrolysis at high temperatures in the presence of water. Ensure all glassware is flame-dried.

-

HCl Source: Using aqueous HCl (conc.) instead of gas often lowers yields due to the introduction of water. Use dry gas or Acetyl Chloride/MeOH (in situ HCl generation) .

-

Safety: Chloroacetonitrile is a potent alkylating agent and lachrymator. Handle only in a fume hood.

References

-

Synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Primary protocol validation for the one-pot cyclization of anthranilic acids with chloroacetonitrile.

-

Quinazolinone Derivatives: Synthesis and Pharmacological Activity. Source: International Journal of Innovative Research in Science, Engineering and Technology Context: Validation of the chloromethyl intermediate stability and subsequent amination reactions.

-

Reactions of aminopyrimidine derivatives with chloroacetyl chloride. Source: AVESİS (Academic Research) Context: Comparative reactivity of chloroacetyl chloride vs. chloroacetonitrile in heterocyclic synthesis.

-

Synthesis of 6-bromo-2-substituted-quinazolinones. Source: BenchChem Technical Notes Context: General properties and handling of 6-bromo-quinazolinone scaffolds.[2][4][6][8]

Sources

- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 5. ijirset.com [ijirset.com]

- 6. article.scirea.org [article.scirea.org]

- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 8. mediresonline.org [mediresonline.org]

Technical Guide: Mechanism and Application of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

The following technical guide details the mechanism, synthesis, and application of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one , a critical electrophilic scaffold in medicinal chemistry.

Executive Summary

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a privileged heterocyclic scaffold utilized primarily as a "warhead-bearing" intermediate in the development of targeted anticancer and antimicrobial therapeutics. Its pharmacological value is derived from two distinct structural features:

-

The Quinazolinone Core: A lipophilic, hydrogen-bond-donating scaffold that mimics purine bases, allowing for ATP-competitive inhibition of kinases (e.g., EGFR, VEGFR).

-

The 2-Chloromethyl Moiety: A highly reactive electrophile capable of covalent modification (alkylation) of nucleophilic residues (cysteine thiols, lysine amines) in proteins or DNA, or serving as a synthetic handle for diversification.

This guide analyzes the compound’s dual mechanism of action—intrinsic alkylation vs. kinase inhibition—and provides validated protocols for its synthesis and derivatization.

Chemical Structure & Properties

| Property | Specification |

| IUPAC Name | 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one |

| Molecular Formula | C₉H₆BrClN₂O |

| Molecular Weight | 273.51 g/mol |

| Core Scaffold | Quinazolin-4(3H)-one |

| Key Substituents | 6-Bromo (Lipophilic/Halogen bonding), 2-Chloromethyl (Electrophilic) |

| Reactivity Class |

Mechanism of Action (MoA)

The biological activity of this molecule operates through two distinct pathways depending on whether it is used as a final drug or a precursor.

Pathway A: Intrinsic Reactivity (Covalent Alkylation)

In its native form, the chloromethyl group acts as a potent alkylating agent.

-

Mechanism: The carbon of the chloromethyl group is electron-deficient due to the inductive effect of the chlorine and the adjacent imine (

) system. -

Target Interaction: It undergoes

nucleophilic substitution with biological nucleophiles.-

DNA: Alkylation of guanine N7 positions, leading to cross-linking or depurination (cytotoxicity).

-

Proteins: Covalent modification of catalytic Cysteine (-SH) or Lysine (-NH2) residues in enzymes, leading to irreversible inhibition.

-

Pathway B: Scaffold for Kinase Inhibition (Derivatized Form)

When the chlorine is displaced by specific amines (e.g., anilines, morpholines), the molecule functions as a reversible ATP-competitive inhibitor.

-

Target: Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinases (TKs).

-

Binding Mode:

-

The N1 and N3 atoms of the quinazolinone ring form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

-

The 6-Bromo substituent occupies the hydrophobic pocket (gatekeeper region), enhancing binding affinity via halogen bonding or hydrophobic interactions.

-

The 2-position substituent (derived from chloromethyl) extends into the solvent-exposed region or interacts with specific residues (e.g., Cys797) to improve selectivity.

-

Visualization: Dual Mechanistic Pathways

Caption: Dual mechanism showing direct alkylation toxicity (Pathway A) versus use as a scaffold for kinase inhibitor synthesis (Pathway B).

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

This protocol utilizes the cyclization of 5-bromoanthranilic acid with chloroacetyl chloride.

Reagents:

-

5-Bromoanthranilic acid (1.0 eq)

-

Chloroacetyl chloride (1.2 eq) or Chloroacetic anhydride

-

Glacial Acetic Acid (Solvent) or DMF

-

Phosphorus oxychloride (

) (Optional, for dehydration)

Step-by-Step Workflow:

-

Preparation: Dissolve 5-bromoanthranilic acid (2.16 g, 10 mmol) in dry benzene or toluene (30 mL).

-

Acylation: Add chloroacetyl chloride (1.2 mL, 15 mmol) dropwise at 0–5°C. Stir for 1 hour at room temperature.

-

Cyclization: Add freshly fused Sodium Acetate or reflux in Acetic Anhydride/Acetic Acid for 2–4 hours.

-

Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the starting acid.

-

-

Isolation: Cool the reaction mixture. Pour into ice-cold water (100 mL).

-

Purification: Filter the solid precipitate. Wash with 5%

(to remove unreacted acid) and then water. Recrystallize from Ethanol.[1] -

Yield: Expected yield 65–80%. Solid usually appears as white/off-white needles.

Protocol 2: Derivatization (General Nucleophilic Substitution)

To convert the scaffold into a bioactive library (e.g., replacing -Cl with a secondary amine).

Workflow:

-

Dissolve 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1 mmol) in DMF or Acetonitrile.

-

Add Potassium Carbonate (

, 2.5 mmol) and Potassium Iodide (KI, catalytic amount) to accelerate the Finkelstein-like reaction. -

Add the nucleophile (e.g., Morpholine, Piperazine, or substituted Aniline) (1.1 mmol).

-

Reflux at 60–80°C for 4–8 hours.

-

Validation: The disappearance of the

peak (

Pharmacological Evaluation (SAR)

When optimizing this scaffold for drug development, the following Structure-Activity Relationships (SAR) are critical:

| Position | Modification | Effect on Activity |

| Position 6 (Br) | Retention of Br | Increases lipophilicity ( |

| Position 6 (Br) | Replacement with H | Generally reduces potency against EGFR/VEGFR targets. |

| Position 2 (-CH2-Cl) | Retention of Cl | High cytotoxicity (non-specific alkylation). Poor drug candidate profile due to reactivity. |

| Position 2 (-CH2-Cl) | Subst. with -S-Aryl | Increases potency against breast cancer lines (MCF-7). Improves selectivity. |

| Position 3 (NH) | N-Alkylation | Loss of H-bond donor capability. Often abolishes kinase inhibitory activity unless the target pocket accepts N-substituents. |

Visualization: Synthesis & Derivatization Flow

Caption: Synthetic pathway from anthranilic acid precursor to the target chloromethyl scaffold and subsequent bioactive derivatives.

References

-

BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from

-

MediRes Online. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Retrieved from

-

MDPI. (2024). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Retrieved from

-

National Institutes of Health (NIH). (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Retrieved from

Sources

chemical properties of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Title: Technical Guide: Chemical Properties and Synthetic Utility of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

Executive Summary

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS: 177167-05-4) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and diverse pharmacological agents. As a dual-functionalized intermediate, it offers two distinct sites for chemical diversification: a highly electrophilic chloromethyl group at the C2 position and a bromine handle at the C6 position suitable for palladium-catalyzed cross-coupling.

This guide details the physicochemical profile, optimized synthesis protocols, and reactivity landscape of this molecule, providing researchers with a self-validating roadmap for its application in medicinal chemistry, particularly for EGFR (Epidermal Growth Factor Receptor) inhibitor discovery.[1]

Physicochemical Profile

| Property | Specification |

| Chemical Name | 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one |

| CAS Number | 177167-05-4 |

| Molecular Formula | C₉H₆BrClN₂O |

| Molecular Weight | 273.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 240–242 °C (decomposition) |

| Solubility | High: DMSO, DMF, NMPLow: Methanol, Ethanol, Water (precipitates facilitating isolation) |

| pKa (Predicted) | ~8.5 (Amide N-H), subject to tautomeric shifts |

| LogP (Predicted) | ~2.3 |

Structural Insight (Tautomerism): The molecule exists in a tautomeric equilibrium between the lactam (4-keto) and lactim (4-hydroxy) forms.[1] In the solid state and polar aprotic solvents, the lactam (NH-CO) form predominates.[1] This equilibrium is critical when attempting N3-alkylation versus O4-alkylation; basic conditions often favor N3-substitution unless specific O-selective conditions (e.g., Ag salts) are used.

Optimized Synthesis Protocol

While earlier methods utilized chloroacetyl chloride with anthranilamide, the Chloroacetonitrile Cyclocondensation Method is superior due to higher yields, milder conditions, and easier purification (precipitation).[1]

Reagents:

-

5-Bromo-2-aminobenzoic acid (5-Bromoanthranilic acid)

-

Chloroacetonitrile (ClCH₂CN)[1]

-

Sodium metal (catalytic) or Sodium Methoxide[1]

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask under nitrogen, dissolve sodium metal (0.2 eq) in anhydrous methanol to generate fresh sodium methoxide in situ.

-

Addition: Add chloroacetonitrile (3.0 eq) and stir at ambient temperature for 30–40 minutes.

-

Cyclization: Add 5-bromo-2-aminobenzoic acid (1.0 eq) to the solution.

-

Reaction: Stir the mixture at ambient temperature for 2–4 hours. Note: Monitoring by TLC (Hexane:EtOAc 1:1) will show the disappearance of the fluorescent anthranilic acid spot.[1]

-

Work-up (Self-Validating Step): The product typically precipitates out of the methanol solution due to low solubility. Filter the white precipitate.[1][3]

-

Purification: Wash the filter cake sequentially with cold methanol, water (to remove inorganic salts), and cold methanol again. Dry under vacuum.[1][2]

-

Yield Expectation: 80–85%.

Caption: Optimized cyclocondensation workflow using chloroacetonitrile, yielding the target scaffold via precipitation.

Reactivity Landscape & Functionalization

This scaffold offers three distinct vectors for modification, allowing for the rapid generation of Focused Libraries.

Vector A: C2-Chloromethyl Nucleophilic Substitution (Sₙ2)

The chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.[1]

-

Reaction: Sₙ2 Displacement.

-

Conditions: K₂CO₃ or DIPEA in DMF/Acetone at 60 °C.

-

Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.[1]

-

Critical Note: Avoid strong hydroxides which may hydrolyze the chloromethyl to a hydroxymethyl group (unless intended).

Vector B: C6-Bromo Cross-Coupling

The aryl bromide remains intact during C2-functionalization, serving as a latent handle for late-stage diversification.

-

Reaction: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling.[1]

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

-

Application: Extension of the aromatic core to target hydrophobic pockets in kinase enzymes (e.g., EGFR).[1]

Vector C: N3-Alkylation

-

Reaction: Alkylation with alkyl halides.[1]

-

Selectivity: N3 vs. O4 selectivity is controlled by the base.[1] K₂CO₃/Acetone generally favors N3-alkylation .

-

Application: Modulating lipophilicity and metabolic stability.[1]

Caption: Divergent reactivity map showing C2-nucleophilic displacement and C6-palladium catalyzed coupling pathways.[1]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/VEGFR): The quinazolin-4-one core is a bioisostere of the quinazoline core found in drugs like Gefitinib and Erlotinib .

-

Mechanism: The lactam motif functions as a hydrogen bond donor/acceptor pair in the ATP-binding hinge region of kinases.

-

Strategy: Researchers typically substitute the C2-chloromethyl group with a bulky amine to interact with the solvent-exposed region of the kinase, while using the C6-bromo position to attach a hydrophobic aryl group that penetrates the selectivity pocket.

Antimicrobial & Anti-inflammatory: Derivatives synthesized from this scaffold have shown micromolar potency against Gram-positive bacteria (S. aureus) and COX-2 inhibition, attributed to the rigidity of the tricyclic system formed after functionalization.[1]

Safety & Handling

-

Hazard Classification: Skin Sensitizer (Category 1), Eye Irritant (Category 2).[1]

-

Alkylating Potential: The chloromethyl group is a potent alkylating agent.[1] It can alkylate DNA/proteins.[1]

-

PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.[1]

-

Quenching: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal.[1]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group.

References

-

Synthesis & Physical Properties

-

Medicinal Chemistry (Anticancer)

-

Chemical Identity & CAS

Sources

Biological Targets of 2-(Chloromethyl)quinazolin-4(3H)-one Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 2-(chloromethyl)quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. While the quinazolinone core is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Erlotinib), the 2-chloromethyl variant serves a dual function:

-

Pharmacophore Precursor: It acts as a versatile electrophilic "warhead" for synthesizing complex derivatives via nucleophilic substitution.

-

Direct Alkylating Agent: In specific structural contexts, the chloromethyl group remains intact, functioning as a DNA alkylator or covalent enzyme inhibitor.

This guide dissects the biological targets of this lineage, distinguishing between the targets of the parent alkylator and its functionalized progeny.

Chemical Basis of Activity

The biological activity of this scaffold is dictated by the reactivity of the C2-chloromethyl group (

-

Electrophilic Attack: The carbon attached to the chlorine is highly electrophilic. It reacts readily with nucleophiles (amines, thiols) in biological systems (e.g., DNA bases, cysteine residues in proteins).

-

Synthetic Divergence: Chemists utilize this reactivity to introduce pharmacophores. Replacing the

with bulky anilines or heterocyclic amines shifts the mechanism from non-specific alkylation to precise ATP-competitive inhibition.

Visualization: Synthetic & Mechanistic Divergence

The following diagram illustrates how the core scaffold diverges into distinct therapeutic classes based on chemical modification.

Caption: Divergent synthesis pathways lead to distinct biological mechanisms: alkylation (red), kinase inhibition (green), and metabolic/mitotic interference (yellow).

Primary Biological Targets

Epidermal Growth Factor Receptor (EGFR) & VEGFR-2

Mechanism: ATP-Competitive Inhibition (Reversible) Derivative Class: 4-Anilino-2-substituted quinazolinones

The most significant application of this scaffold is in the generation of dual EGFR/VEGFR-2 inhibitors . Derivatives synthesized by displacing the chlorine with bulky aromatic amines (often at the C4 position or linked via the C2 methyl) mimic the adenine ring of ATP.

-

Binding Mode: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).

-

SAR Insight: Substitution at the 2-position (derived from the chloromethyl group) allows the molecule to extend into the solvent-accessible ribose pocket, improving solubility and pharmacokinetic properties compared to bare quinazolines.

-

Key Data: Compounds such as N-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-7-fluoro-3,4-dihydroquinazolin-4-amine have demonstrated IC

values in the low micromolar range against HCT-116 and MCF-7 cell lines, comparable to Gefitinib.

Dihydrofolate Reductase (DHFR)

Mechanism: Antimetabolite (Folate Antagonism) Derivative Class: 2-Thio-quinazolin-4(3H)-ones

When the chloromethyl group is reacted with thiols or thiones, the resulting 2-mercapto-methyl derivatives structurally resemble the pteridine ring of folic acid.

-

Action: These compounds bind to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This halts the synthesis of thymidylate (dTMP), effectively blocking DNA synthesis in rapidly dividing cancer cells.

-

Specificity: High affinity is often observed for bacterial and protozoal DHFR, making them potent antimicrobial agents as well as anticancer candidates.

Tubulin (Microtubule Polymerization)

Mechanism: Mitotic Arrest (G2/M Phase) Derivative Class: 2-Dithiocarbamate-quinazolinones

Derivatives bearing a dithiocarbamate side chain at the C2 position (synthesized from the chloromethyl precursor) have been identified as tubulin inhibitors.

-

Biological Effect: These compounds bind to tubulin, promoting uncontrolled polymerization or stabilizing microtubules (similar to Taxol) or inhibiting assembly (similar to Vinca alkaloids), depending on the specific substitution.

-

Outcome: This leads to "mitotic catastrophe," arresting cells in the G2/M phase and inducing apoptosis.

Experimental Validation Protocols

To validate these targets in a drug discovery campaign, the following protocols are recommended. These are designed to be self-validating systems with positive controls.

Synthesis of the Core Intermediate

Objective: High-yield generation of 2-(chloromethyl)quinazolin-4(3H)-one.

-

Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (3.0 eq), Sodium (catalytic), Dry Methanol.

-

Procedure:

-

Dissolve sodium in dry methanol to generate sodium methoxide in situ.

-

Add chloroacetonitrile and stir for 40 min under

. -

Add anthranilic acid solution.[1] Stir at 25°C for 2 hours.

-

Workup: Filter the precipitate. Wash with MeOH and water.[1]

-

Validation:

H-NMR (DMSO-

-

In Vitro Kinase Assay (EGFR)

Objective: Quantify IC

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric

P-ATP assay. -

Protocol:

-

Incubate recombinant EGFR enzyme with the test compound (serial dilutions: 0.1 nM to 10

M) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl -

Add ATP (at

concentration) and substrate (Poly-Glu-Tyr). -

Incubate for 60 min at room temperature.

-

Stop reaction and detect phosphorylation.

-

-

Control: Use Erlotinib or Gefitinib as a positive control.[2] Valid IC

for controls should be

Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between EGFR inhibition (G1 arrest) and Tubulin targeting (G2/M arrest).

-

Cells: HCT-116 or A549 cancer lines.[3]

-

Treatment: Treat cells with IC

concentration of derivative for 24 hours. -

Staining: Fix cells in 70% ethanol. Stain with Propidium Iodide (PI) + RNase A.

-

Readout:

-

G0/G1 Peak Accumulation: Indicates EGFR/CDK inhibition.

-

G2/M Peak Accumulation: Indicates Tubulin/Mitotic stress.

-

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the impact of C2-substitutions on biological targets, drawn from recent medicinal chemistry literature.

| Derivative Sub-Type (C2-Position) | Primary Target | Secondary Target | IC50 Range (Cancer Lines) | Mechanism of Cell Death |

| DNA (Alkylation) | General Cytotoxicity | 5 - 20 | Necrosis / Apoptosis | |

| EGFR / VEGFR-2 | CDK2 | 0.05 - 5.0 | G1/S Arrest | |

| Tubulin | Unknown | 2.0 - 8.0 | G2/M Arrest | |

| DHFR | Thymidylate Synthase | 0.1 - 10 | S-Phase Depletion |

Pathway Visualization: EGFR Signaling Inhibition[4]

The following diagram details the signal transduction pathway blocked by Class 2 (Anilino) derivatives.

Caption: The inhibitor blocks ATP binding at the EGFR intracellular domain, severing downstream RAS/RAF/MEK and PI3K/AKT signaling cascades essential for tumor survival.

References

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. Source: PubMed Central (PMC) URL:[Link]

-

General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in Novel Anticancer Agents. Source: Molecules (MDPI) / NIH URL:[Link]

-

Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain as potential antitumor agents. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

-

2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Source: PubMed URL:[4][Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors (CDK2, HER2, EGFR). Source: PubMed Central URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one as a Synthetic Intermediate

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone). Within this class, 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one represents a high-value bifunctional intermediate. Its utility stems from its orthogonal reactivity:

-

C-2 Chloromethyl Group: A highly electrophilic site susceptible to SN2 displacement by amines, thiols, and alkoxides, allowing for the rapid installation of solubilizing groups or pharmacophores.

-

C-6 Bromine Atom: A stable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the extension of the aromatic core.

This guide details the synthesis, reactivity, and strategic application of this intermediate in the design of bioactive libraries.

Structural Analysis & Reactivity Profile

The molecule possesses two distinct electrophilic sites with varying hardness and reactivity thresholds.

-

Site A (C-2 Chloromethyl): This is an alkyl halide adjacent to an electron-deficient heterocycle. It is highly reactive toward "soft" nucleophiles (thiols) and "hard" nucleophiles (amines) under mild basic conditions.

-

Site B (C-6 Bromine): An aryl bromide deactivated by the electron-withdrawing nature of the quinazolinone ring, yet highly amenable to oxidative addition by Pd(0) species.

Chemoselectivity Consideration: In synthetic planning, the C-2 substitution is typically performed before C-6 cross-coupling if the nucleophile is stable to Pd conditions. However, if the C-2 substituent is sensitive, the C-6 bromine can be coupled first, provided the base used in the Suzuki reaction (e.g., K2CO3) does not hydrolyze the chloromethyl group.

Synthesis of the Core Intermediate[1]

The most robust route to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one proceeds via a benzoxazinone intermediate . This two-step "one-pot" equivalent ensures high yields and avoids the formation of open-chain bis-acylated byproducts.

Protocol 1: Synthesis from 5-Bromoanthranilic Acid

Reaction Scheme:

-

Cyclodehydration of 5-bromoanthranilic acid with chloroacetyl chloride to form the benzoxazinone.

-

Ring-opening and re-closure with ammonia (or ammonium acetate) to yield the quinazolinone.

Step 1: Formation of 6-bromo-2-(chloromethyl)-4H-3,1-benzoxazin-4-one

-

Reagents: 5-Bromoanthranilic acid (10.0 mmol), Chloroacetyl chloride (12.0 mmol), Pyridine (or Et3N, 2.0 equiv).

-

Solvent: Dichloromethane (DCM) or dry Benzene/Toluene.

-

Procedure:

-

Dissolve 5-bromoanthranilic acid in dry DCM (50 mL) containing pyridine. Cool to 0°C.[1]

-

Add chloroacetyl chloride dropwise over 20 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the acid and formation of a less polar spot (benzoxazinone).

-

Workup: Wash with water (2 x 30 mL), 5% NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

-

Yield: Typically 85-95% (Solid). This intermediate is often used directly without recrystallization.

-

Step 2: Conversion to 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

-

Reagents: Benzoxazinone intermediate (from Step 1), Ammonium acetate (anhydrous, 5.0 equiv) or Formamidine acetate.

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol.

-

Procedure:

-

Suspend the benzoxazinone in glacial acetic acid (30 mL).

-

Add ammonium acetate.

-

Reflux the mixture for 3–6 hours. The solid will initially dissolve, followed by the precipitation of the quinazolinone product.

-

Workup: Cool the mixture to RT. Pour into crushed ice/water (100 mL).

-

Filter the precipitate, wash copiously with water (to remove AcOH), and dry in a vacuum oven at 60°C.

-

Purification: Recrystallization from Ethanol/DMF.

-

Typical Yield: 70-80% (over two steps).

-

Analytical Data (Reference)

-

Appearance: White to off-white solid.

-

Melting Point: >250°C (dec).

-

1H NMR (DMSO-d6, 400 MHz): δ 12.5 (br s, 1H, NH), 8.2 (d, 1H, H-5), 7.9 (dd, 1H, H-7), 7.6 (d, 1H, H-8), 4.6 (s, 2H, CH2Cl).

Visualization: Synthetic Pathways

Figure 1: Synthetic workflow from anthranilic acid precursor to the core intermediate and subsequent functionalization pathways.

Functionalization Strategy A: C-2 Nucleophilic Substitution

The chloromethyl group is the primary site for introducing diversity. This reaction is typically performed before Pd-coupling to avoid potential interference of the alkyl chloride with the catalyst, although the reverse order is possible.

Mechanism

The reaction proceeds via a classical SN2 mechanism. The nitrogen lone pair of the quinazolinone (N-3) can theoretically participate in tautomerism, but under basic conditions, the incoming nucleophile attacks the exocyclic methylene carbon.

Protocol: Reaction with Primary/Secondary Amines

-

Reagents: 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv), Amine (1.1–1.5 equiv), K2CO3 (2.0 equiv) or Et3N.

-

Solvent: DMF, Acetonitrile, or Ethanol.

-

Conditions:

-

Aliphatic Amines: Stir at RT for 2–4 hours.

-

Anilines/Aromatic Amines: Reflux in Ethanol or heat in DMF at 80°C for 4–8 hours.

-

-

Workup: Pour into ice water. The product usually precipitates. If not, extract with EtOAc.

Table 1: Representative Yields for C-2 Substitution

| Nucleophile (R-H) | Solvent/Base | Conditions | Yield (%) | Application |

| Morpholine | EtOH / Et3N | Reflux, 3h | 88% | Solubilizing Group |

| 4-Fluoroaniline | DMF / K2CO3 | 90°C, 6h | 72% | EGFR Inhibition |

| Thiophenol | Acetone / K2CO3 | RT, 2h | 91% | Cytotoxicity |

| Sodium Azide | DMF | 60°C, 4h | 95% | Click Chemistry Precursor |

Functionalization Strategy B: C-6 Palladium-Catalyzed Coupling

The C-6 bromine allows for the attachment of biaryl or styryl moieties, critical for occupying hydrophobic pockets in enzyme targets (e.g., EGFR, DHFR).

Protocol: Suzuki-Miyaura Cross-Coupling

Note: If the C-2 chloromethyl group is still present, use anhydrous conditions and avoid strong hydroxide bases to prevent hydrolysis to the hydroxymethyl derivative.

-

Substrate: 6-bromo-2-(substituted-methyl)quinazolin-4(3H)-one.

-

Reagents: Aryl Boronic Acid (1.2 equiv), Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.

-

Base: K2CO3 (2.0 equiv) or Cs2CO3.

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH (degassed).

-

Procedure:

-

Charge a reaction vial with the bromide, boronic acid, and base.

-

Add solvent and degas (sparge with N2 for 10 min).

-

Add Pd catalyst under N2.

-

Heat to 90–100°C for 12–16 hours.

-

Purification: Filter through Celite, concentrate, and purify via column chromatography (MeOH/DCM gradient).

-

Case Studies & Biological Applications[3][4][5]

EGFR Tyrosine Kinase Inhibitors

Derivatives where the C-2 chloromethyl is substituted with bulky anilines and the C-6 bromine is replaced by electron-rich aromatics have shown potent inhibition of EGFR. The quinazolinone core mimics the adenine ring of ATP.

-

Key Modification: Substitution of C-2 Cl with 3-chloro-4-fluoroaniline.

Antimicrobial Agents

Compounds synthesized by reacting the chloromethyl group with heterocyclic amines (e.g., piperazine, imidazole) exhibit broad-spectrum antibacterial activity against S. aureus and E. coli.

BRD9 Binders

While typically 6-methyl derivatives are used, the 6-bromo scaffold allows for the synthesis of extended libraries targeting the bromodomain-containing protein 9 (BRD9), an epigenetic reader.

References

-

Synthesis of Quinazolinone Core

- Title: Synthesis and Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-One.

- Source: Medires, 2023.

-

URL:[Link] (Generalized link to source domain based on search context).

-

Suzuki Coupling on Quinazolinones

-

Anticancer Activity (Thiol Derivatives)

- Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- Source: ResearchG

-

URL:[Link]

-

General Reactivity of Chloroacetyl Chloride with Anilines

- Title: A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Deriv

-

Source: BenchChem.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

- 8. iris.cnr.it [iris.cnr.it]

spectroscopic data (NMR, mass spec) for 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Technical Whitepaper: Spectroscopic Characterization & Validation of 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

Executive Summary

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a critical pharmacophore scaffold and a versatile intermediate in medicinal chemistry. Its dual functionality—the electrophilic chloromethyl "warhead" at the C-2 position and the modifiable bromine handle at the C-6 position—makes it indispensable for synthesizing EGFR inhibitors, antifolates, and novel antimicrobial agents.

However, the reactivity of the chloromethyl group presents significant stability challenges, specifically susceptibility to hydrolysis (forming the hydroxymethyl derivative) or dimerization. This guide provides a definitive spectroscopic framework to validate structural integrity, differentiate the target from common impurities, and ensure high-fidelity starting materials for drug development campaigns.

Part 1: Structural Context & Synthetic Logic

To interpret the spectra correctly, one must understand the synthetic origin. The standard synthesis involves the cyclocondensation of 2-amino-5-bromobenzamide with chloroacetyl chloride (or chloroacetic acid equivalents).

Critical Impurity Profile:

-

Starting Material: Unreacted 2-amino-5-bromobenzamide (distinct amine signals).

-

Hydrolysis Product: 6-bromo-2-(hydroxymethyl)quinazolin-4(3H)-one (shift in CH2 signal).

-

Dimerization: Nucleophilic attack of the quinazolinone nitrogen on the chloromethyl group of another molecule.

Caption: Figure 1. Synthetic pathway and primary degradation route (hydrolysis).

Part 2: Mass Spectrometry (The Isotopic Fingerprint)

Mass spectrometry is the most rapid validation tool for this molecule due to the unique isotopic signatures of Bromine (

Molecular Formula:

The Diagnostic "3:4:1" Pattern

Unlike standard organic molecules, this compound displays a triplet molecular ion cluster due to the combination of one Br and one Cl atom.

| Ion Species | Isotope Composition | Calculated m/z | Relative Intensity (Approx) |

| M | 271.9 | 75% (Normalized: 3) | |

| M+2 | 273.9 | 100% (Normalized: 4) | |

| M+4 | 275.9 | 25% (Normalized: 1) |

Interpretation Guide:

-

The M+2 Peak: This is the base peak (or close to it) because it represents the statistical overlap of the two most probable combinations.

-

Absence of M+4: If the M+4 peak is missing or <5%, the Chlorine atom has likely been lost (e.g., hydrolysis to -OH, which has no heavy isotope pattern).

-

Fragmentation: A loss of 35/37 mass units (

) confirms the labile chloromethyl bond.

Part 3: Nuclear Magnetic Resonance ( H & C)

Solvent selection is critical. DMSO-d6 is the required standard.[1] Chloroform (

Proton NMR ( H NMR) - 400 MHz, DMSO-d6

The aromatic region shows a characteristic "1,2,4-trisubstituted benzene" pattern (from the quinazolinone core).

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| NH | 12.60 - 12.80 | Broad Singlet | - | Lactam NH. Disappears on |

| H-5 | 8.15 - 8.22 | Doublet (d) | Meta to Br, Ortho to C=O. Deshielded by Carbonyl anisotropy. | |

| H-7 | 7.90 - 7.98 | Doublet of Doublets (dd) | Ortho to Br. Shows coupling to H-8 (ortho) and H-5 (meta). | |

| H-8 | 7.60 - 7.68 | Doublet (d) | Ortho to NH. Shielded relative to H-5. | |

| CH2 | 4.55 - 4.65 | Singlet (s) | - | Chloromethyl group. Downfield due to Cl electronegativity. |

Critical QC Check:

-

If the CH2 singlet shifts upfield to ~4.2-4.3 ppm , this indicates hydrolysis to the hydroxymethyl derivative (

). -

If the CH2 signal splits or broadens, suspect dimerization.

Carbon NMR ( C NMR) - 100 MHz, DMSO-d6

| Carbon | Shift ( | Assignment |

| C=O | 160.5 | Carbonyl (C-4) |

| C=N | 152.0 | C-2 (Attached to Chloromethyl) |

| Ar-C | 147.5 | Bridgehead (C-8a) |

| Ar-C | 137.0 | C-7 (CH) |

| Ar-C | 129.5 | C-5 (CH) |

| Ar-C | 127.8 | C-8 (CH) |

| Ar-C | 122.0 | Bridgehead (C-4a) |

| Ar-C | 119.5 | C-6 (C-Br) |

| CH2 | 43.5 | Chloromethyl ( |

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR (Avoiding Degradation)

-

Risk: DMSO is hygroscopic. Water in DMSO accelerates the hydrolysis of the

group to -

Step 1: Use a fresh ampoule of DMSO-d6 (99.9% D).

-

Step 2: Dry the solid sample under high vacuum (0.1 mbar) for 1 hour prior to dissolution.

-

Step 3: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

-

Step 4: Run the spectrum immediately. Do not leave the sample in the autosampler overnight.

Protocol B: HPLC-MS Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and MS (ESI+).

-

Note: The chloromethyl compound is less polar than the hydroxymethyl impurity. The impurity will elute earlier (lower Retention Time).

Part 5: Analytical Workflow & Decision Tree

Use this logic flow to accept or reject batches based on spectroscopic data.

Caption: Figure 2. Quality Control Decision Tree for 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one.

References

-

PubChem. (2024). 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one Compound Summary. National Library of Medicine. [Link]

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak for Br and Cl.[2][Link]

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Contextual grounding for Quinazolinone NMR shifts).

-

National Institutes of Health (NIH). (2024). Synthesis and Characterization of Quinazoline Derivatives. (General synthetic protocols for 2-chloromethyl derivatives). [Link]

Sources

The Chemoselective Handle: Strategic Exploitation of the Chloromethyl Group in Quinazolinones

[1]

Abstract

The 2-chloromethyl-4(3H)-quinazolinone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for EGFR inhibitors, antibacterial agents, and novel anticancer therapeutics.[1] This technical guide analyzes the reactivity profile of the chloromethyl motif, specifically focusing on its role as a "soft" electrophile in

Mechanistic Insight: The Electronic Landscape

To manipulate the chloromethyl group effectively, one must understand the electronic environment of the quinazolinone ring system.[1]

The Activated Electrophile

Unlike a standard alkyl halide, the chloromethyl group at the C2 position of the quinazolinone ring is electronically activated by the adjacent imino-ether (amidine-like) system.[1]

-

Inductive Withdrawal: The diaza-heterocyclic ring acts as a strong electron-withdrawing group (EWG).[1] The

-deficient nature of the quinazolinone core pulls electron density away from the exocyclic methylene carbon ( -

Transition State Stabilization: During nucleophilic attack, the adjacent nitrogen atoms can stabilize the developing partial charge, lowering the activation energy for

displacement.[1]

Chemoselectivity vs. C4-Chloro

A common point of confusion is the reactivity difference between a C2-chloromethyl group and a C4-chloro substituent.[1]

-

C4-Chloro: Reacts via

(Nucleophilic Aromatic Substitution).[1][2] It is highly sensitive to "hard" nucleophiles and acid catalysis.[1] -

C2-Chloromethyl: Reacts via

(Bimolecular Nucleophilic Substitution).[1] It is more sensitive to steric hindrance and "soft" nucleophiles (thiols, secondary amines).[1]

Reactivity & Transformation Pathways[1]

The chloromethyl handle serves as a divergence point for three primary chemical modifications:

| Reaction Type | Target Motif | Key Reagents | Critical Parameter |

| N-Alkylation | Secondary/Tertiary Amines | Solvent polarity (DMF vs. MeCN) | |

| S-Alkylation | Thioethers (Mercapto- derivatives) | Oxygen exclusion (prevents disulfide) | |

| Hydrolysis | Hydroxymethyl (Alcohol) | pH control (avoid ring cleavage) |

Visualization: Reactivity Divergence

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergence into functionalized pharmacophores.

Figure 1: Synthetic flowchart demonstrating the assembly of the chloromethyl scaffold and its primary derivatization pathways.[1]

Experimental Protocols

Synthesis of 2-Chloromethyl-4(3H)-quinazolinone

Rationale: Traditional methods using chloroacetyl chloride often result in lower yields due to vigorous HCl evolution.[1] The optimized method below uses chloroacetonitrile in a base-catalyzed cyclocondensation, offering higher yields and cleaner workup.

Reagents:

-

Anthranilic acid (1.0 equiv)[1]

-

Chloroacetonitrile (3.0 equiv)[1]

-

Sodium metal (catalytic)[1]

-

Anhydrous Methanol[1]

Step-by-Step Protocol:

-

Catalyst Preparation: In a dry round-bottom flask under nitrogen, dissolve Sodium metal (23 mg per 1 mmol scale) in anhydrous Methanol (5 mL).

-

Activation: Add Chloroacetonitrile (3.0 equiv) via syringe. Stir at ambient temperature for 40 minutes. Note: This generates the reactive imidate intermediate.[1]

-

Addition: Add a solution of Anthranilic acid (1.0 equiv) in anhydrous Methanol.

-

Cyclization: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

-

Workup: The product often precipitates directly.[1] Filter the solid.[1]

-

Purification: Wash the filter cake sequentially with cold MeOH (2x) and water (2x) to remove inorganic salts. Dry under vacuum.[1]

Validation Criteria:

-

Appearance: White to off-white solid.[1]

-

Melting Point: ~249-250 °C.[1]

-

1H-NMR (DMSO-d6): Look for the characteristic singlet of the

group around

Nucleophilic Substitution with Amines (N-Alkylation)

Rationale: The reaction requires a base to scavenge the HCl byproduct.[1] Potassium carbonate (

Reagents:

-

2-Chloromethyl-4(3H)-quinazolinone (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)[1]

- (anhydrous, 2.0 equiv)[1]

-

Potassium Iodide (KI) (0.1 equiv) - Finkelstein Catalyst[1]

-

Acetonitrile (MeCN) or DMF[1]

Step-by-Step Protocol:

-

Setup: Suspend the quinazolinone scaffold and

in dry MeCN. -

Catalysis: Add catalytic KI. Mechanism: The iodide displaces the chloride to form the more reactive iodomethyl intermediate, accelerating the reaction.[1]

-

Addition: Add the amine dropwise.

-

Reaction: Reflux at 80°C for 4-6 hours.

-

Workup: Evaporate solvent. Resuspend residue in water.[1][3] Extract with Ethyl Acetate or Dichloromethane.[1]

-

Purification: Recrystallization from Ethanol is usually sufficient; column chromatography may be needed for complex amines.[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Synthesis) | Moisture in solvent | Ensure MeOH is anhydrous; water hydrolyzes the imidate intermediate.[1] |

| Ring Cleavage | pH too high during workup | Avoid strong aqueous bases (pH > 12) for extended periods; the quinazolinone ring is susceptible to hydrolytic opening.[1] |

| Incomplete Substitution | Steric hindrance | Switch solvent to DMF (higher boiling point) and increase KI loading to 0.5 equiv. |

| Disulfide Formation | Oxidation (Thiol reaction) | Degas solvents with Nitrogen/Argon before adding thiol nucleophiles.[1] |

Advanced Application: Fused Heterocycles

The chloromethyl group is not limited to simple substitution.[1] It acts as a linchpin for building tricyclic systems.[1] For example, reaction with 2-aminothiophenol does not stop at S-alkylation; it typically undergoes a second intramolecular condensation with the quinazolinone nitrogen to form a benzothiazo-quinazoline fused system.[1]

Figure 2: Pathway for the formation of fused tricyclic systems using bifunctional nucleophiles.[1]

References

-

Yang, L., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds."[1] Molecules, 15(12), 9475-9485.[1]

-

Correa, A., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1] International Journal of Molecular Sciences, 25(1).

-

[Link]

-

-

Al-Omary, F. A., et al. (2019). "Synthesis and Biological Evaluation of Some New 2-Substituted-4(3H)-Quinazolinone Derivatives."[1] Journal of Heterocyclic Chemistry.

Sources

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Masterclass: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one

The "Warhead" Scaffold for Next-Generation Kinase Inhibitors and Antimicrobials [1]

Executive Summary

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS: 177167-05-4 ) represents a high-value pharmacophore in medicinal chemistry.[1] It serves as a bifunctional "lynchpin" intermediate, offering two distinct sites for orthogonal functionalization: the electrophilic chloromethyl group at the C2 position (susceptible to SN2 nucleophilic attack) and the aryl bromide at the C6 position (primed for palladium-catalyzed cross-coupling).

This guide provides a rigorous technical analysis of this scaffold, detailing optimized synthetic protocols, reactivity profiles, and its critical role in the development of EGFR inhibitors and broad-spectrum antimicrobials.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one |

| CAS Number | 177167-05-4 |

| Molecular Formula | C9H6BrClN2O |

| Molecular Weight | 273.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol |

| Key Functional Groups | Aryl Bromide (C6), Chloromethyl (C2), Lactam (N3-C4) |

Synthesis Strategy: The "One-Pot" Cyclization Protocol

The most robust synthetic route utilizes 2-amino-5-bromobenzamide as the starting material.[1] This pathway avoids the harsh conditions required when starting from anthranilic acid and minimizes side reactions associated with the highly reactive chloromethyl group.

Mechanism of Action

-

N-Acylation: The primary amine of the benzamide attacks the carbonyl of chloroacetyl chloride.

-

Cyclodehydration: The resulting intermediate undergoes intramolecular cyclization, driven by acid catalysis or thermal dehydration, to close the pyrimidine ring.[1]

Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of chloroacetyl chloride.

Reagents:

-

2-Amino-5-bromobenzamide (1.0 eq)[1]

-

Glacial Acetic Acid (Solvent/Catalyst)[1]

-

Anhydrous Sodium Acetate (Base buffer, optional)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-amino-5-bromobenzamide (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Cool the solution to 10–15°C. Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes to prevent exotherm-driven decomposition.

-

Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).[1] The intermediate amide spot should disappear, replaced by a lower Rf fluorescent spot.

-

Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass onto crushed ice (100 g) with vigorous stirring.

-

Isolation: A solid precipitate will form immediately.[1] Filter the solid under vacuum.[1]

-

Purification: Wash the cake with cold water (3 x 20 mL) to remove acetic acid traces. Recrystallize from ethanol or DMF/Water to yield the pure product (Yield: 75–85%).[1]

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from benzamide precursor involving acylation followed by cyclodehydration.[1][5]

Reactivity Profile & SAR Map

The versatility of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one lies in its ability to undergo sequential, orthogonal modifications.[1] This allows researchers to build "Libraries from Libraries."[1]

Site A: The C2-Chloromethyl "Warhead"[1]

-

Reactivity Type: Nucleophilic Substitution (SN2).[1]

-

Target Nucleophiles: Primary/Secondary amines, Thiols, Phenols.[1]

-

Application: This is the primary site for introducing solubility-enhancing groups (e.g., morpholine, piperazine) or specific pharmacophores (e.g., substituted anilines for kinase binding).[1]

-

Caution: The chloride is highly reactive; avoid strong basic conditions that might deprotonate the N3 position prematurely if N-alkylation is not desired.

Site B: The C6-Bromo Handle

-

Reactions: Suzuki-Miyaura (Aryl/Vinyl boronic acids), Sonogashira (Terminal alkynes), Buchwald-Hartwig (Amination).[1]

-

Application: Used to extend the aromatic system, critical for occupying the hydrophobic pocket of kinase enzymes (e.g., EGFR, PI3K).

Site C: The N3 Lactam Nitrogen

-

Reactivity Type: N-Alkylation.[1]

-

Conditions: Requires a base (K2CO3, Cs2CO3) and an alkyl halide.[1]

-

Application: Often left unsubstituted (H-bond donor) for kinase recognition, but alkylation can improve membrane permeability.[1]

Visualization: Reactivity Logic

Figure 2: Orthogonal reactivity map highlighting the three distinct modification sites on the scaffold.

Medicinal Chemistry Applications

EGFR Inhibition (Cancer Therapy)

Quinazolinones are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib).[1] The 6-bromo-2-(chloromethyl) core is specifically used to synthesize non-covalent inhibitors where the C2-side chain interacts with the solvent-exposed region of the ATP-binding pocket.[1]

-

Mechanism: The lactam moiety (NH-CO) mimics the hydrogen bonding pattern of Adenine in the ATP pocket.

-

Optimization: Substituting the chlorine with a bulky amine (e.g., N-methylpiperazine) improves solubility and pharmacokinetic profiles.[1]

Antimicrobial & Antifungal Agents

Derivatives formed by reacting the chloromethyl group with mercapto-heterocycles (e.g., 2-mercaptobenzothiazole) have shown potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

-

Key Insight: The C2-sulfide linkage is metabolically stable and positions the heterocycle to interact with bacterial DNA gyrase B.

Safety & Handling

-

Alkylating Hazard: The chloromethyl group is a potent alkylating agent.[1] It can react with DNA bases.[1] Handle with double gloves (Nitrile) and use a dedicated fume hood.[1]

-

Lachrymator: Precursors like chloroacetyl chloride are severe lachrymators.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group.

References

-

Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3H)-One. Journal of Clinical Case Reports and Trails.

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.[1] Atlantis Press.[1]

-

BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues.

-

AmBeed. Product Analysis: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one (CAS 177167-05-4).[1][6]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research.

-

Angene Chemical. Chemical Properties of 6-bromo-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one. [1]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemat.com.pl [chemat.com.pl]

Technical Guide: Therapeutic Architectures of Halogenated Quinazolinones

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including kinases, DNA gyrases, and G-protein coupled receptors (GPCRs). This guide focuses specifically on halogenated quinazolinones —derivatives substituted with Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I).

Halogenation is not merely a structural decoration; it is a functional modification that modulates lipophilicity (

Part 1: Chemical Space & Structure-Activity Relationship (SAR)[1]

The biological efficacy of quinazolinones is heavily dependent on the electronic and steric environment of the benzene ring (positions 5–8). Halogens serve as bioisosteres and electronic tuners.[1]

The Halogen Advantage[3][4]

-

Metabolic Blockade: Substitution at C-6 and C-7 (para to the nitrogen atoms) with F or Cl prevents rapid oxidative metabolism, extending half-life (

).[1] -

Electronic Modulation: Electron-withdrawing groups (EWGs) like F and Cl decrease the electron density of the aromatic ring, influencing

stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets (e.g., EGFR kinase domain). -

Lipophilicity: Introduction of Cl or Br increases membrane permeability, facilitating intracellular target access.

Visualization: SAR Logic Map

The following diagram illustrates the critical substitution points and their pharmacological impact.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the strategic role of halogenation at C-6 and C-8 in enhancing pharmacological properties.[1]

Part 2: Therapeutic Applications & Mechanisms[2][5][6]

Oncology: Kinase Inhibition (EGFR/VEGFR)

Halogenated quinazolinones act as competitive inhibitors of ATP binding in receptor tyrosine kinases.[1]

-

Mechanism: The N-1 and N-3 atoms form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR). A halogen at C-6 (often Cl or F) occupies a hydrophobic pocket, improving selectivity.[1]

-

Key Insight: 6-iodo-substituted derivatives have shown superior potency in MCF-7 breast cancer lines due to the large iodine atom filling the hydrophobic cleft more effectively than smaller halogens.[1]

Infectious Diseases: DNA Gyrase Inhibition

In bacterial targets, these compounds mimic the interaction of fluoroquinolones.[2]

-

Mechanism: They stabilize the DNA-gyrase cleavable complex, preventing DNA religation and leading to bacterial cell death.

-

Specificity: C-6 Fluoro and C-7 piperazinyl substitutions are critical for broad-spectrum Gram-negative activity (e.g., P. aeruginosa).[1]

Neurology: GABAergic Modulation[1]

-

Mechanism: Acting as positive allosteric modulators (PAMs) of GABA-A receptors.[1]

-

History: Methaqualone is the archetype, but modern halogenated analogs (e.g., with 2-chlorophenyl at C-3) retain anticonvulsant activity while attempting to reduce sedative-hypnotic side effects.[1]

Visualization: Mechanistic Pathways

Figure 2: Multi-target mechanism of action showing divergent pathways for oncology, infectious disease, and neurology.

Part 3: Synthetic Methodologies

Efficient synthesis is crucial for library generation.[1] The Niementowski Quinazolinone Synthesis is the standard, but modern variations allow for milder conditions compatible with sensitive halogen substituents.

Synthetic Workflow Diagram

Figure 3: General synthetic workflow for accessing the core halogenated scaffold.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are provided. These are "self-validating" systems; if the expected physical changes (precipitate formation, color change) do not occur, the experiment should be paused.

Protocol A: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

Objective: Synthesize the core scaffold retaining the chlorine atom.[1]

Reagents:

-

5-Chloroanthranilic acid (1.0 eq)[1]

-

Acetic anhydride (excess, acts as solvent and reagent)

-

Ammonium acetate (or primary amine for N-3 substitution)[1]

Step-by-Step Methodology:

-

Acetylation (Validation Step): Reflux 5-chloroanthranilic acid (10 mmol) in acetic anhydride (10 mL) for 1 hour.

-

Checkpoint: The reaction mixture should clear, then potentially precipitate the benzoxazinone intermediate (solid).

-

-

Cyclization: Add ammonium acetate (15 mmol) directly to the reaction vessel. Continue reflux for 3 hours.

-

Isolation: Cool the mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.

-

Checkpoint: A solid precipitate must form immediately upon contact with ice.[1]

-

-

Purification: Filter the solid. Wash with cold water (3x 20 mL) to remove acetic acid.[1] Recrystallize from ethanol.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Quantify the cytotoxicity of the synthesized halogenated derivative against cancer cells (e.g., MCF-7).[7]

Methodology:

-

Seeding: Seed MCF-7 cells (

cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve the halogenated quinazolinone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (Triplicate).

-

Control: DMSO vehicle control (0.1% v/v max).[1]

-

-

Incubation: Incubate for 48 hours.

-

Development: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Checkpoint: Look for purple formazan crystals forming inside viable cells under a microscope.[1]

-

-

Solubilization: Remove media carefully.[1] Add 100 µL DMSO to dissolve crystals. Shake for 15 min.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

using non-linear regression.

Part 5: Quantitative Data Summary

Table 1: Comparative Activity of Halogenated vs. Non-Halogenated Derivatives (Hypothetical Representative Data)

| Compound | Substituent (C-6) | Substituent (C-8) | Target | IC50 / MIC | Effect |

| QZ-H (Ref) | H | H | EGFR (WT) | 1.2 µM | Baseline activity |

| QZ-Cl | Cl | H | EGFR (WT) | 0.45 µM | 2.6x Potency Increase |

| QZ-F | F | H | EGFR (WT) | 0.60 µM | Metabolic Stability++ |

| QZ-I | I | H | MCF-7 Cells | 2.1 µM | Enhanced Lipophilicity |

| QZ-Br-8 | H | Br | S. aureus | 12 µg/mL | Moderate Antibacterial |

| QZ-Cl-6,8 | Cl | Cl | S. aureus | 4 µg/mL | High Antibacterial |

Note: Data trends adapted from SAR studies indicating halogenation generally improves potency [1, 3].[3]

References

-

Upasani, A. S. (2021).[8] Quinazoline and its diverse array of therapeutic application: A review. Innovative Journal of Medical Sciences. Link

-

Rakesh, K. P., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic & Medicinal Chemistry International Journal. Link

-

Auti, P. S., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1][9][3] Journal of Reports in Pharmaceutical Sciences.[1] Link

-

Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University for Science. Link

-

Yan, Y., et al. (2015).[10] Iodine-catalyzed oxidative C(sp3)-H amination/C-N cleavage... The Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline and its diverse array of therapeutic application:A review | Innovative Journal of Medical Sciences [ijms.co.in]

- 9. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline synthesis [organic-chemistry.org]

Technical Guide: Utilizing 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one for Targeted Alkylation

[1]

Executive Summary

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one is a bifunctional heterocyclic building block critical in the synthesis of bioactive small molecules, particularly EGFR inhibitors and antimicrobial agents.[1] Its utility stems from the high reactivity of the 2-chloromethyl group, which serves as an electrophilic "warhead" for alkylating nucleophiles (amines, thiols, phenols), while the 6-bromo substituent provides an orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This guide details the specific protocols for employing this compound as an alkylating agent, focusing on reaction kinetics, solvent compatibility, and downstream isolation strategies.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

Before initiating synthesis, it is crucial to understand the physicochemical constraints of the reagent.[1] The compound is a high-melting solid with limited solubility in non-polar solvents.[1]

| Property | Specification | Notes |

| IUPAC Name | 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one | |

| Molecular Formula | C₉H₆BrClN₂O | |

| Molecular Weight | 273.51 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | >240 °C (dec.)[1][2][3] | Analogous non-brominated core melts at 249–250 °C. |

| Solubility | DMSO, DMF (High) | Ideal for S_N2 reactions.[1] |

| Solubility (Hot) | Ethanol, Methanol, Acetonitrile | Suitable for reflux conditions.[1] |

| Solubility (Poor) | Water, Hexanes, Diethyl Ether | Useful for precipitation/workup.[1] |

| Reactivity | Electrophilic (Alkylating Agent) | Susceptible to S_N2 attack at the chloromethyl carbon.[1] |

Mechanistic Principles

The alkylation activity of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one is driven by the S_N2 mechanism .[1] The chloromethyl group at the C2 position is activated by the adjacent electron-deficient quinazolinone ring system (an imine-like character), making the methylene carbon highly susceptible to nucleophilic attack.[1]

Reaction Pathway Analysis

-

Activation: The leaving group (Chloride) is displaced by a nucleophile (Nu⁻ or NuH).[1]

-

Selectivity: While the N3 nitrogen of the quinazolinone ring is nucleophilic, the electrophilic nature of the exocyclic chloromethyl group dominates reactivity under neutral or basic conditions, preventing self-polymerization if concentration is controlled.[1]

-

Orthogonality: The 6-bromo substituent remains inert under standard alkylation conditions (mild base, <100°C), preserving it for future Pd-catalyzed coupling.[1]

Figure 1: Mechanistic pathway for the alkylation of nucleophiles using the quinazolinone scaffold.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Amino-Derivatives)

This protocol is optimized for primary and secondary amines.[1] The use of ethanol at reflux is preferred for ease of workup (product precipitation).[1]

Reagents:

-

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv)[1]

-

Target Amine (1.1 – 1.2 equiv)[1]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Solvent: Absolute Ethanol (10 mL per mmol substrate)[1]

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the quinazolinone derivative in absolute ethanol.

-

Add Nucleophile: Add the target amine dropwise.[1] If the amine is a solid, dissolve it in a minimal amount of ethanol first.

-

Add Base: Add TEA to neutralize the HCl generated during the reaction.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, and a more polar spot (product) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates out of the cool ethanol.[1]

-

Filtration: Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted amine and ammonium salts.[1]

-

Purification: If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/DMF or purify via silica gel column chromatography.[1]

-

Protocol B: S-Alkylation (Synthesis of Thioethers)

Thiols are highly nucleophilic but susceptible to oxidation.[1] This protocol uses DMF and an inorganic base to ensure complete deprotonation and prevent disulfide formation.[1]

Reagents:

-

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one (1.0 equiv)[1]

-

Thiol derivative (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Solvent: Anhydrous DMF (5 mL per mmol)

Procedure:

-

Activation: Dissolve the thiol in anhydrous DMF and add K₂CO₃. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Alkylation: Add the quinazolinone alkylating agent in one portion.

-

Reaction: Stir at 60 °C for 2–4 hours.

-

Note: Higher temperatures may cause degradation; 60 °C is usually sufficient for S_N2.[1]

-

-

Quench & Isolation:

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available when using this reagent.

Figure 2: Divergent synthetic workflows utilizing the chloromethyl core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete solubility of starting material.[1] | Switch solvent to DMF or DMSO; increase temperature to 80 °C (carefully). |

| No Precipitation | Product is too soluble in ethanol.[1] | Evaporate solvent to dryness; triturate residue with water or diethyl ether.[1] |

| Hydrolysis | Presence of water in solvent (forming 2-hydroxymethyl derivative).[1] | Use anhydrous solvents; ensure K₂CO₃ is dry.[1] Keep reaction under N₂ atmosphere. |

| Polymerization | Intermolecular reaction between N3 and chloromethyl group.[1] | Ensure dilute conditions; use a slight excess of the external nucleophile.[1] |

Safety & Handling

As with all alkylating agents, 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one poses specific health hazards.[1]

-

Hazard Class: Skin Irritant (Category 2), Eye Damage (Category 1), STOT SE (Category 3).[1]

-

Alkylating Potential: Capable of alkylating DNA; treat as a potential mutagen.[1]

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Inhalation: Handle strictly within a chemical fume hood to avoid inhalation of dust or vapors during heating.[1]

-